molecular formula C30H28F2O6S2 B1257929 Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Cat. No.: B1257929
M. Wt: 586.7 g/mol
InChI Key: BAHMOGUQNNDZRT-UHFFFAOYSA-M
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Description

Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate is an organic salt. It contains a triphenylsulfonium. It derives from an idramantone.

Properties

Molecular Formula

C30H28F2O6S2

Molecular Weight

586.7 g/mol

IUPAC Name

1,1-difluoro-2-oxo-2-[(4-oxo-1-adamantyl)oxy]ethanesulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C12H14F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12(14,21(17,18)19)10(16)20-11-3-6-1-7(4-11)9(15)8(2-6)5-11/h1-15H;6-8H,1-5H2,(H,17,18,19)/q+1;/p-1

InChI Key

BAHMOGUQNNDZRT-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)OC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5.4 parts (35.6% purity) of the sodium salt of difluorosulfoacetic acid-4-oxo-1-adamantyl ester, a mixture of 16 parts of acetonitrile and 16 parts of ion-exchanged water was added. To the mixture, a solution of 1.7 parts of triphenylsulfonium chloride, 5 parts of acetonitrile, and 5 parts of ion-exchanged water was added. The resultant mixture was stirred for 15 hours, then concentrated, and extracted with 142 parts of chloroform. The organic layer was washed with ion-exchanged water, and the resulting organic layer was concentrated. The concentrate was washed with 24 parts of tert-butyl methyl ether, giving 1.7 parts of triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluromethanesulfonate (B1) in the form of a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 2
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 3
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 4
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 6
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

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